Enantiomeric Identity: (R)- vs (S)-1-(2-methoxyethyl)pyrrolidin-3-ol Structural and Chromatographic Discrimination
The (R)-enantiomer (CAS 216666-99-8) and the racemic mixture (CAS 1275134-54-7) are distinguishable by their InChI Keys, which encode stereochemical information. The (R)-form carries the stereospecific InChI Key DHCISEVTZIPVQJ-SSDOTTSWSA-N, while the racemate is DHCISEVTZIPVQJ-UHFFFAOYSA-N (stereo-unspecified) and the (S)-enantiomer carries DHCISEVTZIPVQJ-ZETCQYMHSA-N [1]. This stereochemical divergence is sufficient for chiral chromatographic separation and identity verification. While specific optical rotation values for this compound have not been published in the open literature, class-level inference from structurally related chiral 3-pyrrolidinols indicates that the (R)- and (S)-enantiomers would exhibit equal and opposite specific rotations [2]. Import to note: no published head-to-head biological activity comparison between the (R)- and (S)-enantiomers of this specific compound was identified in the available literature.
(S)-InChI Key: DHCISEVTZIPVQJ-ZETCQYMHSA-N
Racemate: DHCISEVTZIPVQJ-UHFFFAOYSA-N
| Evidence Dimension | Stereochemical identity (InChI Key, SMILES) |
|---|---|
| Target Compound Data | InChI Key: DHCISEVTZIPVQJ-SSDOTTSWSA-N; SMILES: COCCN1CC[C@H](C1)O |
| Comparator Or Baseline | (S)-enantiomer InChI Key: DHCISEVTZIPVQJ-ZETCQYMHSA-N; Racemate InChI Key: DHCISEVTZIPVQJ-UHFFFAOYSA-N |
| Quantified Difference | Distinct stereochemistry at C3; enantiomers are non-superimposable mirror images with opposite optical rotation (class-level inference, no published specific rotation data for this compound) |
| Conditions | Structural identification by InChI Key comparison and chiral chromatographic methods |
Why This Matters
For procurement, verifying the correct InChI Key ensures receipt of the intended enantiomer, preventing experimental confounding in chiral SAR studies.
- [1] SpectraBase. (2025). (3R)-1-(2-methoxyethyl)-3-pyrrolidinol. John Wiley & Sons, Inc. SpectraBase Compound ID: E521Et1phmp. View Source
- [2] Göksu, S., & SeÇen, H. (2006). Synthetic Routes to Chiral 3-Pyrrolidinols. Synthetic Communications, 36(24), 3741–3753. View Source
